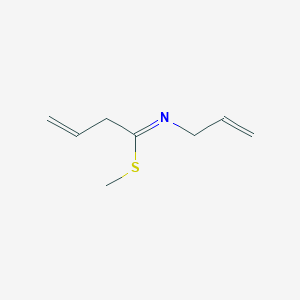
3-Butenimidothioic acid, N-2-propenyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butenimidothioic acid, N-2-propenyl-, methyl ester is an organic compound with the molecular formula C8H13NS It is characterized by the presence of a butenimidothioic acid core, which is modified by the addition of a propenyl group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenimidothioic acid, N-2-propenyl-, methyl ester typically involves the reaction of butenimidothioic acid with propenyl and methyl ester groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Butenimidothioic acid, N-2-propenyl-, methyl ester can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms.
Scientific Research Applications
3-Butenimidothioic acid, N-2-propenyl-, methyl ester has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways.
Industry: The compound is used in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butenimidothioic acid, N-2-propenyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Butenimidothioic acid, N-2-propenyl-, methyl ester include other butenimidothioic acid derivatives and related sulfur-containing organic compounds. Examples include:
- 3-Butenimidothioic acid, N-2-propenyl-, ethyl ester
- 3-Butenimidothioic acid, N-2-propenyl-, propyl ester
- 3-Butenimidothioic acid, N-2-propenyl-, butyl ester
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
827320-20-7 |
|---|---|
Molecular Formula |
C8H13NS |
Molecular Weight |
155.26 g/mol |
IUPAC Name |
methyl N-prop-2-enylbut-3-enimidothioate |
InChI |
InChI=1S/C8H13NS/c1-4-6-8(10-3)9-7-5-2/h4-5H,1-2,6-7H2,3H3 |
InChI Key |
LOFWBCWWKORHAX-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NCC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















